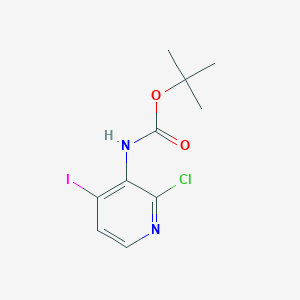

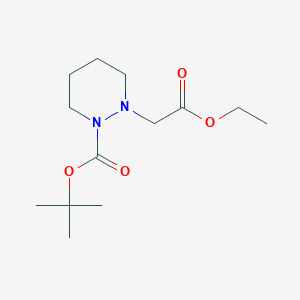

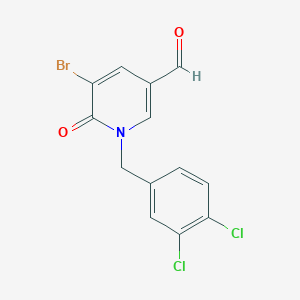

![molecular formula C15H10O4 B1345331 (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 929339-23-1](/img/structure/B1345331.png)

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one, also known as 2Z-2E-3-furylprop-2-enylidene-6-hydroxy-1-benzofuran-3(2H)-one, is a heterocyclic compound with a unique chemical structure. It has been studied extensively for its potential application in scientific research due to its unique properties.

科学的研究の応用

Synthesis and Chemical Properties

One study describes a palladium-catalyzed tandem reaction involving yne-propargylic carbonates and boronic acids, including 2-furyl boronic acid, leading to the synthesis of benzofuran derivatives. This process involves an electrocyclization step to yield fused aromatic rings, highlighting the compound's utility in synthesizing complex aromatic structures (Wang et al., 2004).

Photochromic Properties

Another study examines the photochromic properties of furyl fulgides, which are classes of organic molecules that exhibit reversible changes in color upon exposure to light. The research investigates the structural differences between E and Z isomers of furyl fulgides and their implications for photochromic behavior, contributing to applications in data storage and high-resolution spectroscopy (Strübe et al., 2011).

Antiproliferative Activity

A study on the cytotoxic neolignans from the traditional Chinese medicine Daphniphyllum macropodum Miq. identified compounds related to the benzofuran structure. These compounds demonstrated significant antiproliferative activity on human non-small cell lung carcinoma cell lines, suggesting potential applications in cancer research (Ma et al., 2017).

Maillard Reaction Chromophores

Research into the Maillard reaction, which is a form of non-enzymatic browning involving amino acids and reducing sugars, identified chromophores related to the compound's structure. These findings have implications for understanding the chemistry behind food flavor, color, and aroma development during thermal processing (Frank & Hofmann, 2000).

Organic Synthesis and Catalysis

A study focused on flow photo-Nazarov reactions of 2-furyl vinyl ketones describes the cyclization of these compounds to produce furan-fused cyclopentanones. This demonstrates the compound's role in facilitating the synthesis of complex organic structures, particularly in light of the challenges associated with traditional Brønsted and Lewis acid-mediated cyclization methods (Ashley et al., 2018).

特性

IUPAC Name |

(2Z)-2-[(E)-3-(furan-2-yl)prop-2-enylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-14(9-10)19-13(15(12)17)5-1-3-11-4-2-8-18-11/h1-9,16H/b3-1+,13-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPJFGPAYRLAJH-LFXCGDNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)

![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)

![2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1345261.png)

![ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1345262.png)

![5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine](/img/structure/B1345265.png)